molecular formula C25H21BrF3KN4O4S B128936 Saprisartan potassium CAS No. 146613-90-3

Saprisartan potassium

Cat. No.: B128936
CAS No.: 146613-90-3
M. Wt: 649.5 g/mol
InChI Key: IASZJGRIPLTJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saprisartan potassium is a chemical compound known for its role as an angiotensin II type 1 (AT1) receptor antagonist. It is structurally based on the prototypical chemical structure of losartan. This compound is primarily used in the treatment of hypertension and heart failure due to its ability to block the renin-angiotensin-aldosterone system (RAAS) at the AT1 receptor level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of saprisartan potassium involves multiple steps, starting with the preparation of the core imidazole structure. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Saprisartan potassium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can result in different substituted imidazole compounds .

Scientific Research Applications

Saprisartan potassium has a wide range of scientific research applications, including:

Mechanism of Action

Saprisartan potassium exerts its effects by selectively binding to and blocking the AT1 receptors in vascular smooth muscle and the adrenal gland. This action prevents the binding of angiotensin II, a potent vasoconstrictor, leading to decreased vasoconstriction and reduced aldosterone release. The overall effect is a decrease in systemic vascular resistance and blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its insurmountable/noncompetitive antagonism of the AT1 receptor, which is likely due to its slow dissociation kinetics. This characteristic differentiates it from other AT1 receptor antagonists, which may exhibit competitive antagonism .

Biological Activity

Saprisartan potassium is a selective and potent angiotensin II type 1 (AT1) receptor antagonist, primarily used in the management of hypertension and heart failure. It is derived from the chemical structure of losartan and exhibits unique pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, pharmacodynamics, and clinical implications.

  • Chemical Formula : C25_{25}H21_{21}BrF3_3K4_{4}N4_{4}O4_{4}S
  • Molecular Weight : 649.52 g/mol
  • Structure : The compound features a complex structure that contributes to its pharmacological effects.

Saprisartan functions by blocking the AT1 receptor, which is crucial in the renin-angiotensin-aldosterone system (RAAS). This blockade leads to several physiological effects:

  • Vasodilation : By inhibiting angiotensin II, a potent vasoconstrictor, Saprisartan reduces systemic vascular resistance.
  • Decreased Sodium Retention : The antagonism at the AT1 receptor decreases aldosterone secretion, promoting natriuresis (excretion of sodium in urine).
  • Reduced Blood Pressure : The combined effects of vasodilation and decreased sodium retention result in lowered blood pressure .

Pharmacodynamics

The pharmacodynamic profile of this compound includes:

  • Long-acting Effects : It has been shown to have prolonged action due to slow dissociation kinetics from the AT1 receptor, resulting in sustained antihypertensive effects.
  • Insurmountable Antagonism : The drug exhibits insurmountable/noncompetitive antagonism at the AT1 receptor, meaning that even high concentrations of angiotensin II cannot overcome its effects .

Efficacy in Hypertension Management

Clinical trials have demonstrated that Saprisartan effectively reduces blood pressure in hypertensive patients. For instance:

  • A study reported a significant reduction in systolic and diastolic blood pressure compared to baseline measurements after administration of Saprisartan .

Impact on Heart Failure

Saprisartan has also shown beneficial effects in patients with heart failure:

  • It reduces cardiac workload and improves cardiac output by decreasing peripheral vascular resistance.
  • A meta-analysis indicated that patients treated with AT1 receptor blockers like Saprisartan had a lower risk of heart failure-related hospitalizations compared to those receiving traditional therapies .

Neuroprotective Effects

Emerging research suggests that Saprisartan may offer neuroprotective benefits:

  • Studies indicate that AT1 receptor antagonists can reduce the incidence of strokes and improve recovery outcomes post-stroke by enhancing cerebral blood flow and reducing infarct size in animal models .

Adverse Effects

While generally well-tolerated, some adverse effects associated with Saprisartan include:

  • Dizziness and hypotension due to its vasodilatory effects.
  • Potential renal impairment in susceptible populations, particularly when used alongside other antihypertensives .

Comparative Analysis with Other Angiotensin II Receptor Blockers (ARBs)

DrugHalf-life (hrs)Bioavailability (%)Protein Binding (%)Indications
SaprisartanNot specifiedHighNot specifiedHypertension, Heart Failure
Losartan23399Hypertension
Valsartan625>99Hypertension
Irbesartan11-1590-9590Hypertension

Properties

CAS No.

146613-90-3

Molecular Formula

C25H21BrF3KN4O4S

Molecular Weight

649.5 g/mol

IUPAC Name

potassium;[2-[3-bromo-5-[(5-carbamoyl-4-cyclopropyl-2-ethylimidazol-1-yl)methyl]-1-benzofuran-2-yl]phenyl]-(trifluoromethylsulfonyl)azanide

InChI

InChI=1S/C25H21BrF3N4O4S.K/c1-2-19-31-21(14-8-9-14)22(24(30)34)33(19)12-13-7-10-18-16(11-13)20(26)23(37-18)15-5-3-4-6-17(15)32-38(35,36)25(27,28)29;/h3-7,10-11,14H,2,8-9,12H2,1H3,(H2,30,34);/q-1;+1

InChI Key

IASZJGRIPLTJMA-UHFFFAOYSA-N

SMILES

CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4[N-]S(=O)(=O)C(F)(F)F)C(=O)N)C5CC5.[K+]

Isomeric SMILES

CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4[N-]S(=O)(=O)C(F)(F)F)C(=O)N)C5CC5.[K+]

Canonical SMILES

CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4[N-]S(=O)(=O)C(F)(F)F)C(=O)N)C5CC5.[K+]

Key on ui other cas no.

146613-90-3

Synonyms

GR 138950
GR-138950
GR138950
GR138950C
sapri-sartan potassium
saprisartan potassium

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.